1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea is a synthetic organic compound characterized by its unique structure, which includes a dimethoxybenzyl group, a hydroxyphenylethyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,4-Dimethoxybenzyl chloride: This can be achieved by reacting 3,4-dimethoxybenzyl alcohol with thionyl chloride under reflux conditions.
Synthesis of 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine: This intermediate can be prepared by the reduction of the corresponding nitro compound using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of the final compound: The final step involves the reaction of 3,4-dimethoxybenzyl chloride with 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine in the presence of a base such as triethylamine to form the desired urea derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, leading to the formation of new derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with cellular receptors or proteins, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea can be compared with other similar compounds, such as:
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylethyl)urea: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(4-methylphenyl)ethyl)urea: The presence of a methyl group instead of a trifluoromethyl group can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its trifluoromethyl group, which can enhance its stability, lipophilicity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O4/c1-27-16-8-3-12(9-17(16)28-2)10-23-18(26)24-11-15(25)13-4-6-14(7-5-13)19(20,21)22/h3-9,15,25H,10-11H2,1-2H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHZJBVWUMAERA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.